N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a 3-bromophenyl amide group and a 2-fluorophenylmethyl substituent at the 1-position of the dihydropyridinone core. Its molecular formula is C₂₀H₁₅BrFN₂O₂, with a calculated molecular weight of 417.22 g/mol.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKROWHZAJYRVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds followed by cyclization under acidic or basic conditions. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives. For instance, derivatives similar to this compound have shown significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for these compounds, indicating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 7b | 0.22 | 0.25 |
| 10 | 0.30 | 0.35 |
| 13 | 0.28 | 0.32 |
These compounds exhibited not only bactericidal effects but also significant antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin in reducing biofilm formation .
Anticancer Activity
The anticancer properties of dihydropyridine derivatives have been extensively studied. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines. For example, studies on MCF-7 breast cancer cells revealed that this compound triggers cell death through the activation of caspase pathways.
Case Study: Synergistic Effects with Chemotherapy
A notable case study involved the combination of this compound with doxorubicin in MDA-MB-231 cells, where a synergistic effect was observed. The combination therapy led to a significant reduction in cell viability compared to either agent alone, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents .
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation:
- Enzyme Inhibition : The compound demonstrated inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM and 0.52–2.67 µM respectively .
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to increased caspase activity and subsequent cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core scaffold with several pyridine/pyridazine carboxamides, differing primarily in substituents on the phenyl ring and benzyl group. Key analogues include:
Table 1: Structural and Functional Comparison
Proteasome Inhibition ()
Pyridine/pyridazine carboxamides in (e.g., compounds 8, 9, 11) demonstrate Trypanosoma cruzi proteasome inhibition. Substituent variations significantly impact potency:
- Fluorine at the benzyl group (e.g., 2-fluorophenylmethyl in the target compound) improves binding affinity due to electronegative interactions .
- Bromine at the 3-position of the phenyl ring (target compound) may enhance hydrophobic interactions compared to chlorine or methyl groups in analogues .
Solubility and Pharmacokinetics
- The dimethylaminoethyl group in DYT10592 increases aqueous solubility, whereas the target compound’s bromine may reduce solubility but improve membrane permeability.
- Halogenated derivatives (e.g., BG15463 ) generally exhibit longer metabolic half-lives than non-halogenated analogues due to resistance to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
